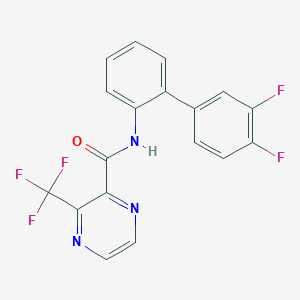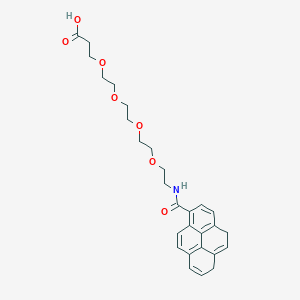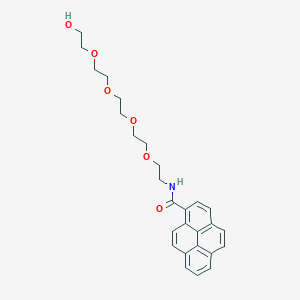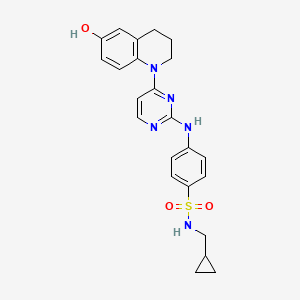
Redaporfin
Overview
Description
Redaporfin is a potent photosensitizer used in photodynamic therapy (PDT) for cancer treatment. It is known for its ability to generate reactive oxygen species (ROS) upon activation by light, leading to the destruction of cancer cells. This compound has shown promise in preclinical and clinical studies due to its high stability, efficient ROS production, and selective accumulation in tumor tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of redaporfin involves multiple steps, starting from the preparation of the core porphyrin structure. The key steps include:
Formation of the porphyrin core: This involves the condensation of pyrrole and aldehyde derivatives under acidic conditions to form the porphyrin macrocycle.
Functionalization: The porphyrin core is then functionalized with various substituents to enhance its photophysical properties
Purification: The final product is purified using chromatographic techniques to obtain high purity this compound.
Industrial Production Methods
For large-scale production, the synthesis of this compound is carried out under Good Manufacturing Practice (GMP) conditions. The process involves solvent-free reactions to minimize environmental impact and ensure high yield. The production is outsourced to specialized facilities capable of producing kilogram batches of this compound .
Chemical Reactions Analysis
Types of Reactions
Redaporfin undergoes several types of chemical reactions, including:
Oxidation: Upon activation by light, this compound generates ROS, which can oxidize cellular components, leading to cell death.
Reduction: this compound can also participate in redox reactions, altering its oxidation state and reactivity.
Substitution: Functional groups on the this compound molecule can be substituted with other groups to modify its properties
Common Reagents and Conditions
Oxidation: Light and molecular oxygen are the primary reagents for the oxidation reactions involving this compound.
Reduction: Reducing agents such as sodium borohydride can be used to study the redox behavior of this compound.
Substitution: Various nucleophiles and electrophiles can be used to introduce new functional groups onto the this compound molecule
Major Products Formed
The major products formed from the reactions of this compound include oxidized cellular components, such as lipids, proteins, and nucleic acids, which contribute to its cytotoxic effects .
Scientific Research Applications
Redaporfin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study photochemical reactions and the generation of ROS.
Biology: It is employed in cell biology to investigate cellular responses to oxidative stress and the mechanisms of cell death.
Medicine: this compound is primarily used in photodynamic therapy for cancer treatment. .
Industry: This compound is used in the development of new photosensitizers and photodynamic therapy protocols
Mechanism of Action
Redaporfin exerts its effects through the generation of ROS upon activation by light. The ROS cause oxidative damage to cellular components, leading to cell death. The primary molecular targets of this compound include the endoplasmic reticulum and Golgi apparatus, where it induces stress and disrupts protein secretion. This leads to the activation of apoptotic pathways and immune responses that contribute to its antitumor effects .
Comparison with Similar Compounds
Redaporfin is compared with other photosensitizers such as:
Porfimer sodium: Used in PDT for lung and esophageal cancers. It has a longer drug-to-light interval and lower ROS production compared to this compound.
Chlorin e6: Another photosensitizer with applications in PDT. It has a different absorption spectrum and lower stability than this compound.
Verteporfin: Used in PDT for age-related macular degeneration. .
This compound stands out due to its high stability, efficient ROS production, and selective accumulation in tumor tissues, making it a promising candidate for photodynamic therapy .
Properties
CAS No. |
1224104-08-8 |
|---|---|
Molecular Formula |
C48H38F8N8O8S4 |
Molecular Weight |
1135.1 g/mol |
IUPAC Name |
2,4-difluoro-N-methyl-3-[10,15,20-tris[2,6-difluoro-3-(methylsulfamoyl)phenyl]-2,3,12,13,22,24-hexahydroporphyrin-5-yl]benzenesulfonamide |
InChI |
InChI=1S/C48H38F8N8O8S4/c1-57-73(65,66)33-17-5-21(49)37(45(33)53)41-25-9-11-27(61-25)42(38-22(50)6-18-34(46(38)54)74(67,68)58-2)29-13-15-31(63-29)44(40-24(52)8-20-36(48(40)56)76(71,72)60-4)32-16-14-30(64-32)43(28-12-10-26(41)62-28)39-23(51)7-19-35(47(39)55)75(69,70)59-3/h5-9,11,14,16-20,57-61,64H,10,12-13,15H2,1-4H3 |
InChI Key |
CKRVBMUJCFKRND-UHFFFAOYSA-N |
SMILES |
CNS(=O)(=O)C1=C(C(=C(C=C1)F)C2=C3CCC(=N3)C(=C4C=CC(=C(C5=NC(=C(C6=CC=C2N6)C7=C(C=CC(=C7F)S(=O)(=O)NC)F)CC5)C8=C(C=CC(=C8F)S(=O)(=O)NC)F)N4)C9=C(C=CC(=C9F)S(=O)(=O)NC)F)F |
Canonical SMILES |
CNS(=O)(=O)C1=C(C(=C(C=C1)F)C2=C3CCC(=N3)C(=C4C=CC(=C(C5=NC(=C(C6=CC=C2N6)C7=C(C=CC(=C7F)S(=O)(=O)NC)F)CC5)C8=C(C=CC(=C8F)S(=O)(=O)NC)F)N4)C9=C(C=CC(=C9F)S(=O)(=O)NC)F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
F-2BMet; LUZ-11; F2BMet; LUZ11; F 2BMet; LUZ 11 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















